

Fipravirimat Structural Activity Relationship (SAR) Studies: An In-depth Technical Guide

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Compound of Interest

Compound Name: *Fipravirimat*

Cat. No.: *B10860366*

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Introduction

Fipravirimat (GSK3640254) is a second-generation HIV-1 maturation inhibitor that reached Phase IIb clinical trials before its development was discontinued in 2023.[1] This class of antiretroviral agents targets the final step in the viral lifecycle, specifically the proteolytic cleavage of the Gag polyprotein, which is essential for the formation of mature, infectious virions.[2] **Fipravirimat** was designed to overcome the limitations of earlier maturation inhibitors, such as bevirimat, which showed reduced activity against common HIV-1 Gag polymorphisms. This guide provides a detailed overview of the structural activity relationships of **fipravirimat**, its mechanism of action, and the experimental protocols used in its evaluation.

Structural Activity Relationship (SAR) Studies

The development of **fipravirimat** and its analogs has been driven by the need to improve potency against wild-type and polymorphic HIV-1 strains, particularly those with variations in the Gag sequence that confer resistance to first-generation maturation inhibitors.

A key structural feature of **fipravirimat** that distinguishes it from its predecessor, BMS-955176, is the replacement of a para-substituted benzoic acid moiety with a cyclohex-3-ene-1-carboxylic acid containing a fluoromethyl group.[3] This modification was critical in enhancing the antiviral activity against a range of clinically relevant polymorphic variants.

Subsequent research led to the development of VH3739937, an advanced analog of **fipravirimat**. In VH3739937, the fluorine atom is replaced by a 4-cyanopyridyl ether. This change resulted in a significantly enhanced antiviral profile, including improved activity against the A364V mutation, a key resistance pathway for **fipravirimat**.^[4]

Quantitative SAR Data

The following table summarizes the in vitro antiviral activity and cytotoxicity of **fipravirimat** and its key analogs against wild-type and resistant HIV-1 strains.

Compound	Target HIV-1 Strain	EC50 (nM)	CC50 (μM)	Selectivity Index (SI)	Reference
BMS-955176	Subtype B clinical isolates (median)	21	>10	>476	^[5]
Fipravirimat (GSK364025 4)	Clinical isolates (mean)	9	Not Reported	Not Reported	^[6]
Fipravirimat (GSK364025 4)	A364V mutant	Less susceptible	Not Reported	Not Reported	^[6]
VH3739937	HIV-1 NLRepRlucP 373S	≤ 5.0	11.4	>2280	^[1]
VH3739937	A364V mutant	≤ 8.0	11.4	>1425	^[1]

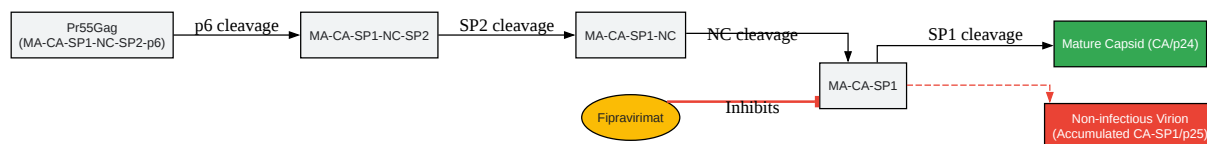
EC50: Half-maximal effective concentration. CC50: Half-maximal cytotoxic concentration. Selectivity Index (SI): CC50/EC50.

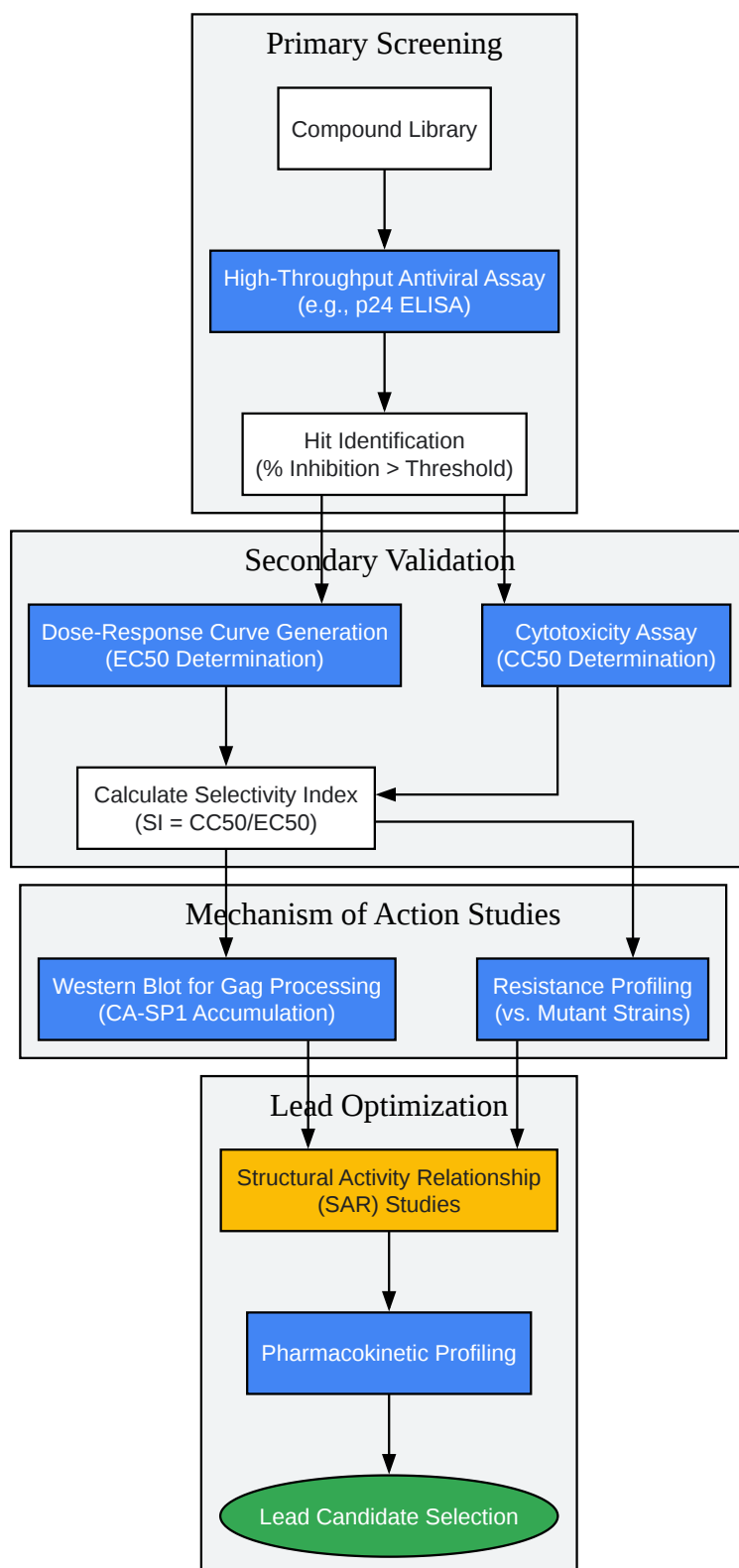
Mechanism of Action: Inhibition of HIV-1 Gag Processing

Fipravirimat exerts its antiviral effect by disrupting the maturation of the HIV-1 virion. This process is dependent on the sequential cleavage of the Gag polyprotein (Pr55Gag) by the viral protease. **Fipravirimat** specifically inhibits the final cleavage event, the separation of the capsid protein (CA, p24) from the spacer peptide 1 (SP1). This inhibition leads to the accumulation of the immature CA-SP1 (p25) precursor, resulting in the formation of non-infectious, morphologically aberrant viral particles.^[7]

HIV-1 Gag Processing Pathway

The following diagram illustrates the sequential cleavage of the HIV-1 Gag polyprotein and the point of inhibition by **fipravirimat**.





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